molecular formula C13H14BrNO2 B1412793 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid CAS No. 2204053-33-6

5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid

Cat. No. B1412793
CAS RN: 2204053-33-6
M. Wt: 296.16 g/mol
InChI Key: UHMSRHDZZWASDA-UHFFFAOYSA-N
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Description

5-Bromo-1H-indole-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years due to their importance in cell biology and their potential use in the treatment of various disorders . A process for efficient synthesis of 5-bromoindole has been patented, which involves a series of reactions starting from indole as a raw material .


Molecular Structure Analysis

The molecular formula of 5-Bromo-1H-indole-2-carboxylic acid is C9H6BrNO2 and its molecular weight is 240.05 . Further structural analysis can be done using various physical and spectroscopic methods .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at -20°C . More detailed physical and chemical properties would require further experimental analysis.

Scientific Research Applications

Synthesis and Derivatives

  • Regioselective Synthesis : A regioselective synthesis strategy for bromo indole derivatives, including 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, demonstrates the potential for constructing compounds related to 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid. This method allows for specific placement of the bromine substituent and has applications in creating anti-inflammatory compounds (P. Sharma et al., 2020).

  • Novel Brominated Tryptophan Alkaloids : Research on brominated tryptophan alkaloids from Thorectidae sponges has led to the discovery of new compounds structurally similar to this compound. These findings contribute to the understanding of marine natural products chemistry (Nathaniel L. Segraves & P. Crews, 2005).

Antimicrobial Activity

  • Antimicrobial Properties : Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, a related compound to this compound, have shown promising antimicrobial activities. This illustrates the potential for similar compounds to be developed for pharmaceutical applications (Hana A. A. Mageed, Reda F. El- Ezabi, & Fayrouz A. Khaled, 2021).

Structural Analysis and Characterization

  • Crystal Structure Characterization : The study of the crystal structure of compounds like 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, related to this compound, contributes to the understanding of intermolecular interactions and structural characteristics of bromo indoles (A. Barakat et al., 2017).

Safety and Hazards

The safety data sheet for 5-Bromoindole-2-carboxylic acid recommends avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective equipment .

Future Directions

The future research directions could involve studying the potential of 5-Bromo-1H-indole-2-carboxylic acid and its derivatives as inhibitors of VEGFR-2 tyrosine kinase, which could have implications in the treatment of cancer and other diseases involving angiogenesis .

properties

IUPAC Name

5-bromo-1-(2-methylpropyl)indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-8(2)7-15-11-4-3-10(14)5-9(11)6-12(15)13(16)17/h3-6,8H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMSRHDZZWASDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)Br)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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